1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Vue d'ensemble

Description

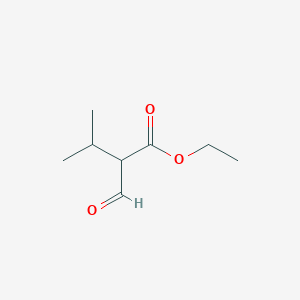

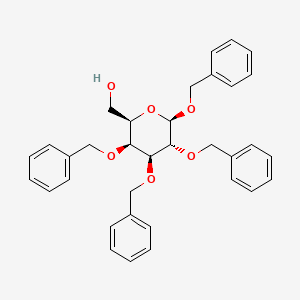

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 4834-33-7 . It has a molecular weight of 174.29 g/mol . The compound is colorless to yellow liquid, or white to yellow solid .

Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is represented by the formula C13H18 . The InChI Code for this compound is 1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 .Physical And Chemical Properties Analysis

The physical form of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is a colorless to yellow liquid, or white to yellow solid . It has a molecular weight of 174.28 g/mol .Applications De Recherche Scientifique

Molecular Structure and Vibrational Studies

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene has been studied for its molecular structure and vibrational properties. Research by Prasad et al. (2010) in the Journal of Molecular Structure-theochem focused on the equilibrium geometries and harmonic frequencies of this compound and its derivatives, finding good agreement between experimental and calculated modes of vibration. The study highlights the molecule's non-planar structure and its reactivity and polarity compared to its derivatives (Prasad et al., 2010).

Chemical Synthesis and Reactions

Research into the synthesis and reactions of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene has been explored in various studies. Blum et al. (2002) in Helvetica Chimica Acta reported on the cyclialkylation of arylpentanols to form derivatives of 2,3-Dihydro-1H-indene, highlighting an unexpected rearrangement in the process (Blum et al., 2002). Additionally, research by Morton et al. (2014) in Dalton Transactions described the synthesis and metallation of tetrasubstituted alkenes bearing 2-indenyl substituents, leading to new classes of titanium and zirconium metallocene complexes (Morton et al., 2014).

Photovoltaic Applications

A study by Xu et al. (2017) in Advanced Materials explored the use of an indenoindene core in a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for organic photovoltaics. This research highlights the potential of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene derivatives in enhancing the performance of organic photovoltaic devices (Xu et al., 2017).

Organic Semiconductor Materials

The synthesis of 1H-indenes and their derivatives for use as organic semiconductor materials was investigated by Zhu et al. (2009) in the Journal of the American Chemical Society. This research underscores the synthesis of carbon-bridged phenylenevinylene derivatives with physical properties beneficial for ambipolar organic semiconductor materials (Zhu et al., 2009).

Catalytic Reactions

In the field of catalytic reactions, Hu et al. (2022) in the New Journal of Chemistry detailed the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, employing rhodium (I) catalysis for carbon–carbon bond cleavage. This showcases another application of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene derivatives in synthetic chemistry (Hu et al., 2022).

Propriétés

IUPAC Name |

1,1,3,3-tetramethyl-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWGFMIKABCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554564 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

CAS RN |

4834-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)